1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[221]heptane-2-carboxylate is a complex organic compound that features a unique combination of isoindole and oxabicycloheptane structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[22The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium hydride). The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials with specific mechanical or thermal properties.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione
- 2-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate is unique due to its combination of isoindole and oxabicycloheptane structures, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
2248388-30-7 |
---|---|
Molecular Formula |
C15H13NO5 |
Molecular Weight |
287.3 |
Purity |
95 |
Origin of Product |
United States |
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